molecular formula C11H9NO4 B1632223 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid CAS No. 417721-34-7

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Cat. No. B1632223
CAS RN: 417721-34-7
M. Wt: 219.19 g/mol
InChI Key: MSZYWVOSDXCACV-UHFFFAOYSA-N
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Description

“7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid” is a chemical compound with the molecular formula C11H9NO4 . It is a natural product found in Ephedra aphylla and Ephedra alata .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9NO4/c1-16-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15) . The Canonical SMILES is COC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 219.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 219.05315777 g/mol . The topological polar surface area is 75.6 Ų . The heavy atom count is 16 .

Scientific Research Applications

Antimicrobial Activities

Researchers have synthesized compounds derived from 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, demonstrating antimicrobial properties. For example, Patel and Patel (2010) developed fluoroquinolone-based 4-thiazolidinones showing significant antifungal and antibacterial activities (Patel & Patel, 2010).

Synthesis of Enantiopure Compounds

Forró et al. (2016) developed an efficient method for synthesizing enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in modulating nuclear receptors, highlighting the versatility of these compounds in synthesis and potential therapeutic applications (Forró et al., 2016).

Novel Antibacterial Drugs

Odagiri et al. (2013, 2018) designed and synthesized novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens, demonstrating the compound's potential in treating respiratory tract infections (Odagiri et al., 2013); (Odagiri et al., 2018).

Intramolecular Proton Transfer

Tang et al. (2011) studied 7-Hydroxyquinoline-8-carboxylic acid for its excited-state intramolecular double proton transfer (ESIDPT), revealing insights into the photochemical properties of these compounds and their potential applications in photophysics and photochemistry (Tang et al., 2011).

Anti-cancer Activities

Several studies have focused on synthesizing derivatives of this compound to explore their anti-cancer activities. Tian-lin (2012) and Delgado et al. (2012) have reported the synthesis of compounds with potent activities against various cancer cells, highlighting the potential of these compounds as novel anticancer agents (Tian-lin, 2012); (Delgado et al., 2012).

properties

IUPAC Name

7-methoxy-4-oxo-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-10-5-8-6(4-7(10)11(14)15)9(13)2-3-12-8/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZYWVOSDXCACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Glycerol (20 ml) and potassium hydroxide (KOH, 3.0 g) were added to the 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carbonitrile (2 g) of Production Example 24, and after heating and stirring at 160° C. for 3 hours, water (40 ml) was added and the mixture was heated at 80° C. for 30 minutes. After cooling, 2N hydrochloric acid was added to acidity and the precipitated insoluble portion was filtered out, washed with water and then dried under reduced pressure to obtain the title compound (1.6 g).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Reactant of Route 2
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7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
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7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Reactant of Route 4
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7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Reactant of Route 5
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Reactant of Route 6
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

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